molecular formula C24H25NO11 B1259771 Oleracein A

Oleracein A

Cat. No. B1259771
M. Wt: 503.5 g/mol
InChI Key: VICXKBPMEPRWFK-GTKZJKJXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleracein A is a natural product found in Portulaca oleracea with data available.

Scientific Research Applications

Identification and Classification of Oleracein A

Oleracein A, along with other oleraceins, is a class of indoline amide glycosides found in Portulaca oleracea L. (Portulacaceae), or purslane. These compounds are characterized by specific structural features, such as 5,6-dihydroxyindoline-2-carboxylic acid N-acylated with cinnamic acid derivatives, many of which are glucosylated. Advanced analytical techniques like UHPLC-Orbitrap-MS have been utilized for the tentative identification of a wide range of oleracein compounds, including Oleracein A, in purslane extracts (Voynikov et al., 2021).

Neuroprotective and Cognitive Enhancement Properties

Oleracein A has been studied for its potential neuroprotective and cognitive enhancement properties. For instance, research on racemic Oleracein E, which shares a similar chemical structure with Oleracein A, revealed its ability to increase survival rates and attenuate memory impairment in senescent mice models. This points towards the potential use of Oleracein A in addressing age-related cognitive decline and dementia (Wang et al., 2016).

Antioxidant Activities

Oleracein A, along with other phenolic alkaloids from Portulaca oleracea, has been studied for its antioxidant properties. These compounds have shown significant activities in scavenging free radicals and inhibiting lipid peroxidation, suggesting their role as natural antioxidant agents (Yang et al., 2009).

Potential in Diabetes Management

Studies on related compounds such as Oleracein E and Oleracein L have demonstrated effects on cell survival, antioxidant activities, and antidiabetic efficacy. These findings suggest the potential of Oleracein A in the management of diabetes, given its similarity in structure and function (Roozi et al., 2019).

properties

Molecular Formula

C24H25NO11

Molecular Weight

503.5 g/mol

IUPAC Name

(2S)-5-hydroxy-1-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindole-2-carboxylic acid

InChI

InChI=1S/C24H25NO11/c26-10-18-20(30)21(31)22(32)24(36-18)35-17-9-14-12(8-16(17)28)7-15(23(33)34)25(14)19(29)6-3-11-1-4-13(27)5-2-11/h1-6,8-9,15,18,20-22,24,26-28,30-32H,7,10H2,(H,33,34)/b6-3+/t15-,18+,20+,21-,22+,24+/m0/s1

InChI Key

VICXKBPMEPRWFK-GTKZJKJXSA-N

Isomeric SMILES

C1[C@H](N(C2=CC(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)/C=C/C4=CC=C(C=C4)O)C(=O)O

Canonical SMILES

C1C(N(C2=CC(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C=CC4=CC=C(C=C4)O)C(=O)O

synonyms

oleracein A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oleracein A
Reactant of Route 2
Oleracein A
Reactant of Route 3
Oleracein A
Reactant of Route 4
Oleracein A
Reactant of Route 5
Oleracein A
Reactant of Route 6
Oleracein A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.